REACTION_CXSMILES
|
[CH:1]([CH:3]=[CH2:4])=[O:2].[CH3:5][C:6]([CH3:11])([CH2:9]O)[CH2:7][OH:8].Cl>>[CH:3]([CH:1]1[O:8][CH2:7][C:6]([CH3:11])([CH3:9])[CH2:5][O:2]1)=[CH2:4]
|
Name
|
acrolein
|
Quantity
|
9.275 mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
CC(CO)(CO)C
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding 15.4 g
|
Type
|
CUSTOM
|
Details
|
round bottom flask equipped with magnetic stir bar
|
Type
|
ADDITION
|
Details
|
the temperature dropped to about 5° C
|
Type
|
CUSTOM
|
Details
|
the reaction exothermed to approximately 45° C
|
Type
|
CUSTOM
|
Details
|
the mixture was placed in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The lower aqueous layer was removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with excess sodium carbonate (anhydrous)
|
Type
|
FILTRATION
|
Details
|
The material was filtered
|
Type
|
DISTILLATION
|
Details
|
distilled (Bp 40° C. at 10 mm/Hg)
|
Type
|
CUSTOM
|
Details
|
to give a water clear liquid
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1OCC(CO1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |